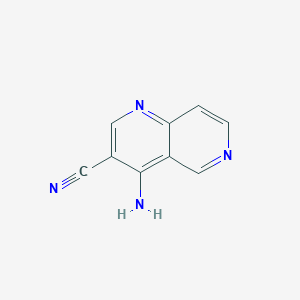
6-chloro-2,3-dihydro-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indan, a bicyclic hydrocarbon, and contains a chlorine atom and a hydroxyl group attached to the indan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2,3-dihydro-1H-inden-5-ol involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using sodium borohydride in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction mixture is typically stirred at ambient temperature for several hours to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-inden-5-one.
Reduction: 2,3-dihydro-1H-inden-5-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-5-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and chlorine atom may play a role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position.
5-methyl-2,3-dihydro-1H-inden-1-ol: Contains a methyl group instead of a chlorine atom.
5-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
6-chloro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the chlorine atom and hydroxyl group on the indan ring system. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
6-chloro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 |
Clave InChI |
UXFGVRWXBLEVDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


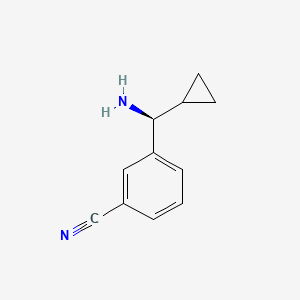

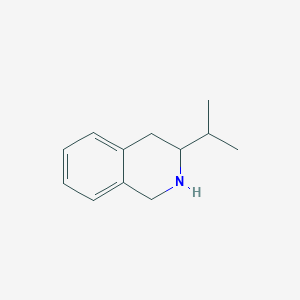
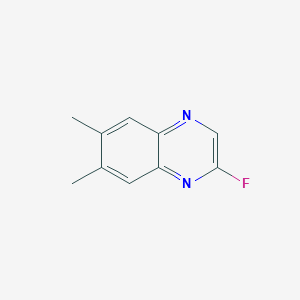
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)
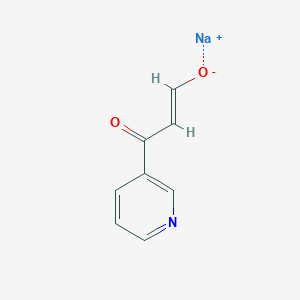
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

